Product packaging for Einecs 234-680-7(Cat. No.:CAS No. 12023-40-4)

Einecs 234-680-7

Cat. No.: B12667082
CAS No.: 12023-40-4
M. Wt: 159.56 g/mol
InChI Key: BFJYQEPWZIFNMO-UHFFFAOYSA-N
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Description

Einecs 234-680-7, also known as Iron Titanium (Fe2Ti), is an intermetallic compound with significant applications in metallurgical and materials science research. This compound, identified by CAS 12023-40-4, is primarily utilized in the development and production of specialized alloys, where it acts as a strengthening agent . Its research value is particularly high in the study of hydrogen storage materials, as Fe2Ti is a promising candidate for investigating reversible metal hydride formation. The compound serves as a key precursor in the synthesis of titanium-based master alloys, which are critical for enhancing the mechanical properties, such as strength and heat resistance, of aluminum and other non-ferrous metals. As a professional supplier, we support these research endeavors with contract manufacturing and custom synthesis services, scaling from laboratory-scale inquiries to full ton production . Our production capabilities are backed by multiple pilot and manufacturing facilities. It is essential to note that this product is intended for research and industrial applications only. It is explicitly not for diagnostic, therapeutic, or human use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2Ti B12667082 Einecs 234-680-7 CAS No. 12023-40-4

Properties

CAS No.

12023-40-4

Molecular Formula

Fe2Ti

Molecular Weight

159.56 g/mol

IUPAC Name

iron;titanium

InChI

InChI=1S/2Fe.Ti

InChI Key

BFJYQEPWZIFNMO-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Fe].[Fe]

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Transformations

Elucidation of Reaction Mechanisms in N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide Synthesis

The formation of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide involves the creation of amide bonds between the primary amine groups of tris(2-aminoethyl)amine (B1216632) and two molecules of myristic acid. Understanding the mechanistic underpinnings of this transformation is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Detailed Mechanistic Pathways of Amidation and Related Linkage Formations

The most common and direct method for the synthesis of amides is the reaction between a carboxylic acid and an amine. However, this direct condensation requires high temperatures and is often inefficient. Therefore, the synthesis of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide typically proceeds through the acylation of tris(2-aminoethyl)amine with a more reactive derivative of myristic acid, such as myristoyl chloride. commonorganicchemistry.comlibretexts.org

The reaction mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, which can be another molecule of the amine starting material or an added non-nucleophilic base like triethylamine, then deprotonates the nitrogen to yield the final amide product and the corresponding ammonium (B1175870) salt. commonorganicchemistry.comlibretexts.org

Given that tris(2-aminoethyl)amine possesses three primary amine groups and one tertiary amine group, regioselectivity becomes a key consideration. The primary amines are significantly more nucleophilic and less sterically hindered than the tertiary amine, leading to preferential acylation at the primary positions. Computational studies on the acylation of polyamines have shown that primary amines are kinetically favored over secondary amines. researchgate.net The reaction is typically performed with two equivalents of myristoyl chloride to favor the formation of the bis-amide.

An alternative, though less common, pathway for amidation involves the direct coupling of the carboxylic acid and the amine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net In this case, the DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Catalytic Systems and Their Mechanistic Contributions to High-Efficiency Synthesis

To enhance the efficiency and sustainability of amide bond formation, various catalytic systems have been developed. Ruthenium-based catalysts, in particular, have shown significant promise in the amidation of amines. core.ac.ukresearchgate.netacs.orgresearchgate.net For instance, ruthenium complexes can catalyze the direct amidation of carboxylic acids with amines under milder conditions than traditional thermal methods. The proposed mechanism for some ruthenium-catalyzed amidations involves the activation of the amine's N-H bond by a dearomatized pincer ligand, followed by coordination of the carboxylic acid and subsequent dehydrative coupling. core.ac.uk

Another approach involves the catalytic amidation of esters with amines. While not a direct route from myristic acid, this method could be employed if myristic acid esters are used as starting materials. Ruthenium pincer complexes have also been shown to be effective for this transformation. core.ac.uk

The table below summarizes some catalytic systems applicable to amidation reactions relevant to the synthesis of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide.

Catalyst SystemReactantsConditionsNoteworthy Features
Ruthenium Pincer Complexes Carboxylic Acids + AminesVaries, often elevated temperaturesEnables direct amidation, avoiding the need for pre-activated carboxylic acid derivatives. core.ac.uk
Ruthenium/1,4-butynediol Aromatic DiaminesHigh temperatureActivates C-N and N-H bonds for polyamine synthesis. researchgate.net
RuCl2(PPh3)3 Nitriles + AminesHigh temperatureProvides a route to amides and polyamides from nitriles. acs.org

Stereochemical Control and Regioselectivity in N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide Synthesis

While N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide itself does not possess chiral centers in its core structure, the principles of stereochemical control are highly relevant when considering the synthesis of its derivatives or when using chiral starting materials.

Strategies for Diastereoselective and Enantioselective Synthesis

The synthesis of structurally related polyamine derivatives has been achieved with high levels of stereocontrol. For instance, diastereoselective syntheses of substituted piperidines and pyrrolidines have been accomplished through lithiation and subsequent substitution reactions. acs.org Furthermore, the ring-opening of aziridines with azaallyl anions has been shown to produce 1,3-diamines with high diastereoselectivity and enantiospecificity. acs.org

In the context of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, if a chiral derivative of myristic acid were used, the formation of diastereomers would be possible. The stereochemical outcome of such a reaction would depend on the facial selectivity of the nucleophilic attack of the amine on the chiral acylating agent. Diastereoselective acylation of polyamines has been reported, demonstrating the feasibility of such controlled syntheses. capes.gov.br

Enantioselective synthesis can be achieved through the use of chiral catalysts or auxiliaries. For example, Candida antarctica lipase (B570770) (CAL) has been used for the enantioselective acylation of racemic diamines, producing optically active bis-(amidoesters) with high enantiomeric excess. nih.gov These precursors can then be converted to chiral polyamines.

Computational Approaches to Predicting Stereochemical Outcomes

Computational chemistry has emerged as a powerful tool for predicting the stereochemical outcomes of reactions. nih.govarxiv.orgchemrxiv.orgrsc.org Methods like Density Functional Theory (DFT) can be used to model the transition states of competing reaction pathways, allowing for the prediction of the major stereoisomer. researchgate.netacs.org For example, DFT calculations have been employed to investigate the origin of diastereoselectivity in the synthesis of 2-arylazetidines, correctly predicting the experimentally observed preference for the trans product. acs.org

Machine learning models are also being developed to predict the stereoselectivity of reactions based on large datasets of experimental results. arxiv.orgchemrxiv.orgrsc.org These models can learn the complex relationships between substrate structure, catalyst, and reaction conditions to predict the enantiomeric or diastereomeric excess of a reaction. While specific computational studies on N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide may not be readily available, the principles and methodologies from related systems can be applied to understand and predict its stereochemical behavior in hypothetical chiral syntheses.

Derivatization and Functionalization Strategies for Novel Architectures

The tris(2-aminoethyl)amine scaffold of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide offers a versatile platform for further derivatization and functionalization, leading to novel molecular architectures with tailored properties. The remaining primary amine and the tertiary amine can serve as points for chemical modification.

One common strategy for the functionalization of polyamines is the selective protection of the primary amines, followed by reaction at the secondary or tertiary amine centers. nih.gov For instance, spermine, a related polyamine, has been selectively protected at its primary amines to allow for the synthesis of derivatives with modifications at the internal nitrogen atoms. researchgate.net

The unreacted primary amine in N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide can be further acylated with a different fatty acid to create a mixed-amide derivative. Alternatively, it can be alkylated to introduce new functional groups. The Michael addition reaction of the amine with α,β-unsaturated compounds is another route to introduce a variety of substituents. nih.gov

The tertiary amine can also be targeted for functionalization, for example, through quaternization with an alkyl halide to introduce a permanent positive charge. This approach has been used in the synthesis of cationic lipids for gene delivery applications. nih.gov The synthesis of tris(2-aminoethyl)amine-based α-branched fatty acid amides demonstrates the potential for creating complex lipid structures from this core. nih.gov Furthermore, tris(2-aminoethyl)amine has been used as a scaffold for the creation of hyperbranched polymers and as a modifier for solid supports in catalysis. researchgate.netmdpi.comresearchgate.net

Discrepancy Identified Between Chemical Compound and Requested Outline

A detailed investigation into the chemical compound designated by Einecs 234-680-7 has revealed a significant discrepancy with the provided article outline. The specified EINECS number corresponds to the inorganic alloy Iron Titanium (Fe₂Ti) , with the CAS number 12023-40-4 .

The requested article outline, however, is structured around the sophisticated synthetic methodologies and chemical transformations of organic amide compounds. This includes sections and subsections such as:

Environmental Dynamics, Transformation Pathways, and Advanced Degradation Mechanisms

Environmental Compartmentalization and Predictive Distribution Modeling

The environmental distribution of a chemical compound is largely governed by its physical and chemical properties, which influence its partitioning between different environmental compartments such as water, soil, and biota.

Sorption and Desorption Kinetics in Diverse Environmental Media

The sorption and desorption behavior of a chemical dictates its mobility and bioavailability in the environment. For a large, hydrophobic molecule like N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, it is anticipated that it would exhibit strong sorption to soil and sediment, primarily driven by hydrophobic interactions with organic matter.

The kinetics of this process are often biphasic, characterized by an initial rapid sorption phase followed by a slower, diffusion-limited phase. mdpi.com The initial phase is attributed to the partitioning of the compound onto easily accessible surfaces of soil organic carbon, while the subsequent slower phase involves the gradual diffusion of the molecule into the complex matrix of organic matter. mdpi.com Desorption is frequently observed to be a much slower process than sorption, leading to the potential for long-term accumulation in soil and sediment. mdpi.com

The Freundlich isotherm is a commonly used model to describe the non-linear sorption of organic compounds in soil, providing an empirical measure of the sorption capacity and intensity. pjoes.com

Interactive Table: Hypothetical Sorption Parameters for N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide in Various Soil Types

While specific data for the target compound is unavailable, the following table illustrates typical sorption parameters that might be expected for a compound of its class in different soil types.

Soil TypeOrganic Carbon (%)Freundlich Adsorption Coefficient (K_f) (µg^(1-1/n) (mL)^1/n g⁻¹)Freundlich Exponent (1/n)
Sandy Loam1.5500.85
Silt Loam2.51500.90
Clay Loam4.03000.92
Peat Soil25.025000.95

Note: This table is illustrative and based on general principles of soil science. The values are not based on experimental data for N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide.

Quantitative Modeling of Bioaccumulation Potential in Non-Clinical Ecosystems

Bioaccumulation models are crucial tools for predicting the potential for a chemical to concentrate in living organisms. itrcweb.org For a compound with a high molecular weight and predicted high lipophilicity, such as N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, there is a theoretical potential for bioaccumulation in aquatic and terrestrial food webs.

Spatially explicit bioaccumulation models can provide more accurate predictions by considering the heterogeneous distribution of contaminants and the foraging behavior of organisms. itrcweb.org However, without experimental data on its octanol-water partition coefficient (Kow) and metabolic transformation rates, any quantitative modeling would be purely speculative. The persistence of such a compound in the environment could lead to its entry into the food chain. mdpi.com

Advanced Remediation and Abatement Technologies in Environmental Chemistry

Given the likely persistence of complex organic molecules, advanced remediation technologies are often necessary for their removal from contaminated environments.

Application of Advanced Oxidation Processes (AOPs) for N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and soil through the generation of highly reactive hydroxyl radicals (•OH). researchgate.netsrce.hr These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide and water. mdpi.com

Common AOPs include ozonation, UV/H₂O₂, and Fenton processes (Fe²⁺/H₂O₂). colab.wsnih.gov The degradation of aliphatic amines and amides via AOPs is influenced by factors such as pH, the concentration of the oxidant, and the presence of other water constituents. nih.gov For instance, ozone is known to be highly reactive towards amines. nih.gov The degradation of similar long-chain aliphatic amides would likely proceed through the oxidation of the amine functional groups and the cleavage of the long alkyl chains.

Interactive Table: Overview of Potentially Applicable Advanced Oxidation Processes

AOP TechniqueOxidizing SpeciesPotential Advantages for Aliphatic AmidesPotential Challenges
OzonationO₃, •OHHigh reactivity with amine groups. nih.govpH-dependent efficiency, potential for byproduct formation.
UV/H₂O₂•OHNo sludge production, effective for a wide range of organics.High operational costs, water turbidity can reduce efficiency.
Fenton/Photo-Fenton•OHCan be cost-effective, rapid reaction rates. srce.hrStrict pH requirements (acidic), production of iron sludge. srce.hr

Note: This table provides a general overview and is not based on specific studies of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide.

Development of Bioremediation Strategies Utilizing Specialized Microbial Consortia

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants. walshmedicalmedia.com For a complex molecule like N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, which contains long aliphatic chains and amide linkages, specialized microbial consortia would likely be required for effective degradation.

The development of effective bioremediation strategies would involve the enrichment and isolation of microbial consortia from contaminated sites that have adapted to utilize such compounds as a source of carbon and nitrogen. Bioaugmentation, the introduction of these specialized microbes to a contaminated site, could enhance the degradation rate. walshmedicalmedia.com

Sophisticated Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the atomic and molecular-level characteristics of materials. For intermetallic compounds like Fe2Ti, advanced spectroscopic techniques provide critical insights into electronic structure, bonding, and local atomic environments.

The direct application of Nuclear Magnetic Resonance (NMR) spectroscopy to the Fe2Ti alloy presents considerable challenges. Titanium possesses two NMR active nuclei, 47Ti and 49Ti, but both suffer from low sensitivity and produce broad signal lines, which generally limits their application to small, symmetric molecules. vasp.at Furthermore, the presence of iron, particularly in paramagnetic or ferromagnetic states, can lead to significant line broadening, rendering high-resolution NMR impractical for direct structural elucidation of the bulk alloy. capes.gov.br Iron(III) is paramagnetic and not observable in high-resolution NMR. frontiersin.org

Given these limitations, researchers often turn to alternative techniques that probe the local environment of the iron atoms. Mössbauer Spectroscopy , specifically 57Fe Mössbauer spectroscopy, is a powerful technique for studying Fe-containing materials. It provides detailed information about the local magnetic fields, oxidation states, and crystallographic sites of iron atoms. unl.eduaip.org For the stoichiometric Fe2Ti Laves phase, which is antiferromagnetic at low temperatures, Mössbauer spectra reveal distinct subspectra corresponding to different iron sites within the crystal lattice (2a and 6h sites). aip.org

Table 1: Representative 57Fe Mössbauer Spectroscopy Parameters for Fe2Ti Laves Phase. nukleonika.plaip.org
ParameterValueConditionsInferred Property
Isomer Shift (IS)-0.296 mm/sParamagnetic state (>300 K)Electronic density at the Fe nucleus
Quadrupole Splitting (QS)0.39 mm/sParamagnetic state (>300 K)Symmetry of the local electric field
Isomer Shift (IS) for Fe2TiAl-0.096 mm/sRoom TemperatureLocal environment in ternary alloy
Quadrupole Splitting (QS) for Fe2TiAl0.32 mm/sRoom TemperatureLocal distortion in ternary alloy

These parameters are sensitive to changes in the local electronic band structure and can be used to distinguish between different phases and magnetic states. aip.org For instance, studies on the (Ti1-xNbx)Fe2 system use Mössbauer spectroscopy to track changes in the average magnetic hyperfine field as a function of niobium concentration. researchgate.net

High-Resolution Mass Spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS, provide unparalleled mass accuracy, enabling the determination of elemental formulas from exact mass measurements. materialsproject.orgrsc.org While traditionally applied to molecular compounds, HRMS has been adapted for the analysis of inorganic and metallic systems.

Table 2: Application of High-Resolution Mass Spectrometry Techniques in Alloy Analysis. eag.comxml-journal.netresearchgate.net
TechniquePrimary Application for Fe2TiInformation ObtainedTypical Resolution
Glow Discharge Mass Spectrometry (GDMS)Bulk purity certification, trace and ultra-trace impurity detection.Full elemental composition, "Lot-to-Lot" comparison.High
Laser Sputtering Ionization Time-of-flight Mass Spectrometry (LAI-TOF-MS)Rapid qualitative and quantitative analysis of trace elements.Detection of elements like H, C, Al, Si, P, Cr, Fe, etc.High
High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS)Determination of trace elements in a dissolved alloy matrix.Accurate quantification of elements like phosphorus, correcting for isobaric interferences.High (resolves multi-atomic ions)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a material, which are sensitive to chemical bonding, crystal structure, and local order. jocpr.comspectroscopyonline.com These techniques are complementary: FTIR measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability. core.ac.ukirispublishers.com

In the context of intermetallic compounds like Fe2Ti, vibrational spectroscopy can be used to identify phases and study structural disorder. The analysis of atomic motion in a crystal lattice is described by lattice dynamics, where the vibrational modes are determined by the symmetry of the crystal's unit cell. spectroscopyonline.com For Fe2Ti, which has a hexagonal Laves phase structure (C14), specific vibrational modes are expected. While detailed, dedicated studies on the FTIR and Raman spectra of pure Fe2Ti are scarce in the literature, research on related materials provides insight. For example, studies on iron-doped TiO2 nanoparticles and other metal oxides use FTIR and Raman to characterize the formation of Fe-O-Ti bonds and identify different crystalline phases. mdpi.comnanochemres.org The Fe-O-Fe vibration typically appears in the 470-550 cm-1 region of the FTIR spectrum. nanochemres.org

Table 3: Representative Vibrational Modes in Metal-Oxide and Related Systems. nanochemres.orglibretexts.orgresearchgate.net
Wavenumber (cm-1)AssignmentTechniqueSystem
~3440O-H stretching (adsorbed water)FTIRFe2O3 nanoparticles
~1624Bending vibration of adsorbed waterFTIRFe2O3 nanoparticles
544 & 477Fe-O-Fe vibrationsFTIRFe2O3 nanoparticles
-Symmetric & Asymmetric Stretching, Wagging, Twisting, Scissoring, RockingFTIR/RamanGeneral Polyatomic Molecules
-Vibrational modes in MgO4 and AlO4 tetrahedraFTIR/RamanSpinel structures

The application of these techniques can help monitor the synthesis of Fe2Ti, detect oxide impurities on the surface, and study the effects of doping or mechanical stress on the crystal structure. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful for separating components of a mixture, and when coupled with sensitive detectors, they provide formidable analytical capabilities. While often associated with organic chemistry, these methods have been adapted for the analysis of inorganic and organometallic compounds.

Chirality, or "handedness," is a property that can exist in molecules and also in the crystal structures of solid-state materials. Some intermetallic Laves phases are known to possess chiral crystal structures. researchgate.netuni-saarland.de This intrinsic chirality can lead to enantioselective properties, where the material interacts differently with left- and right-handed molecules.

While there is no specific research in the reviewed literature demonstrating the chiral properties of Fe2Ti, studies on other chiral intermetallic compounds, such as PdGa, have shown remarkably high enantioselectivity in adsorption and surface reactions. antpedia.commdpi.com These studies utilize techniques like scanning tunneling microscopy (STM) to visualize the preferential adsorption of one enantiomer on a chiral surface. The development of chiral separation techniques for intermetallic compounds is an emerging research area. filab.fr Theoretically, if a chiral Fe2Ti phase were synthesized, its enantioselective properties could be investigated using chiral chromatography, where the chiral intermetallic could serve as the stationary phase to separate racemic mixtures.

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity for trace analysis. jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile compounds. In the context of Fe2Ti, its application is primarily for the analysis of contaminants on the surface of the alloy or for monitoring gases evolved during processing. For example, outgassing GC-MS has been used to identify volatile organic contaminants, such as silicone-based oils, on 3D-printed titanium parts. eag.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for polar, non-volatile, and thermally labile compounds. thermofisher.com While not typically used to analyze the bulk intermetallic, LC coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is a powerful tool for the speciation and quantitative analysis of organometallic compounds and metal ions in complex matrices. thermofisher.comthermofisher.com This would be relevant for studying the leaching of Fe and Ti ions from an Fe2Ti-containing material in a biological or environmental setting, or for characterizing organometallic precursors used in synthesis.

Table 4: Applications of Hyphenated Chromatographic Techniques in the Analysis of Metallic Materials and Related Compounds. mdpi.comeag.comthermofisher.com
TechniqueSample TypeAnalytical Goal
GC-MSGases evolved from alloy; solvent extracts from alloy surface.Identification of volatile organic contaminants, residual solvents.
LC-MS/MSSolutions containing organometallic precursors or leachates.Characterization and quantification of organometallic species.
ICP-OES / ICP-MSDissolved alloy samples.Precise quantification of major, minor, and trace elements in the alloy.

These advanced hyphenated techniques are indispensable for ensuring the purity of Fe2Ti alloys and for understanding their behavior and interactions in various research and application environments. mdpi.comthermofisher.com

Development of Chiral Separation Techniques for Enantiomeric Analysis

Electrochemical and Sensor-Based Detection Systems in Research

The functional characteristics of poly(sodium p-styrenesulfonate) make it a valuable component in the fabrication of electrochemical sensors. It is frequently employed as a dopant, a surface modifier, or an integral part of a composite material to enhance sensor performance, including sensitivity, selectivity, and stability.

In sensor design, PSS is often used to improve the properties of the electrode surface. In amperometric sensors, which measure current resulting from an electrochemical reaction, PSS is commonly incorporated into conducting polymer films. For instance, polypyrrole (PPy) films doped with PSS create a more porous structure with a charged surface, which is advantageous for detecting analytes like hydrogen peroxide (H₂O₂), a common product in reactions catalyzed by oxidase enzymes. dergipark.org.tr The optimization of these sensors involves tuning parameters such as the concentration of PSS and the number of electropolymerization cycles to achieve the highest sensitivity. dergipark.org.tr

PSS has also been used to create composite materials for sensor applications. A ternary composite of PSS-functionalized graphene, and Co₃O₄ nanoparticle clusters was used to fabricate a sensitive sensor for the food dye amaranth. researchgate.net Similarly, a nanocomposite of PSS-graphene and cetyltrimethylammonium bromide (CTAB) showed excellent electrocatalytic activity for the oxidation of 2,4-dichlorophenol. capes.gov.br In another design, a composite of polyaniline (PANI) and a copolymer of styrenesulfonate and maleic acid was used to create an amperometric sensor with high sensitivity to ammonium (B1175870) ions due to its fibrous morphology and high porosity. researchgate.net

In the realm of potentiometric sensors, which measure potential differences, PSS has been utilized in layer-by-layer assemblies. These structures can form a stable, flexible ion-selective sensor for ions like sodium and potassium. researchgate.net Furthermore, PSS is a component of the widely used conducting polymer composite PEDOT:PSS, which serves as a stable solid-contact transducer layer in potentiometric ion sensors, improving signal stability compared to electrodes without it. mdpi.com

Sensor TypeKey Materials / CompositeTarget AnalyteKey Finding / Performance MetricReference
AmperometricPolypyrrole-Poly(sodium-4-styrenesulphonate) (PPy-PSS)Hydrogen Peroxide (H₂O₂)PSS doping creates a porous, charged surface enhancing sensor performance. dergipark.org.tr
AmperometricPSS-functionalized Graphene / Co₃O₄ NanoparticlesAmaranthDetection limit of 4.0 nmol L⁻¹ was achieved. researchgate.net
AmperometricPSS-Graphene / CTAB Nanocomposite2,4-dichlorophenol (2,4-DCP)Linear detection range of 1.0 × 10⁻⁸ to 2.0 × 10⁻⁶ mol L⁻¹ with a detection limit of 2.0 × 10⁻⁹ mol L⁻¹. capes.gov.br
AmperometricPolyaniline-poly(styrenesulfonate-co-maleic acid)Ammonium (NH₄⁺)The composite exhibited high sensitivity (12μA mM⁻¹) due to its fibrous morphology. researchgate.net
PotentiometricLayer-by-layer assembly of PEI/PSSSodium (Na⁺), Potassium (K⁺)Polyelectrolyte layers provide a stable analytical signal for ion detection. researchgate.net
PotentiometricPEDOT:PSS as solid-contact layerSodium (Na⁺)The PEDOT:PSS transducer layer enhances potential stability. mdpi.com

A significant application of PSS in sensor technology is the construction of biosensors, where it facilitates the immobilization of biological recognition elements like enzymes. The negatively charged sulfonate groups of PSS allow for stable, layer-by-layer electrostatic assembly with positively charged biomolecules. mdpi.com

A common strategy involves the alternating deposition of the negatively charged PSS and a positively charged enzyme. For example, horseradish peroxidase (HRP) has been successfully immobilized on zinc oxide nanorods using PSS as an electrostatic linker for the detection of hydrogen peroxide. The sensitivity of such biosensors can be tuned by controlling the number of immobilized HRP layers. Another approach used a premixed architecture of HRP and Nile Blue dye with PSS to form multilayer films for H₂O₂ sensing. researchgate.net

PSS is also a key component in entrapment methods for enzyme immobilization. In a glucose biosensor, glucose oxidase (GOx) was entrapped within a polypyrrole–poly(sodium-4-styrenesulphonate) film. chemicalpapers.comresearchgate.net This film provides a suitable microenvironment for the enzyme, and the sensor operates by detecting the H₂O₂ generated from the enzymatic reaction. chemicalpapers.comresearchgate.net Researchers optimized such a system and found a linear detection range from 1 × 10⁻⁸ to 1 × 10⁻³ M for glucose. chemicalpapers.com Composites of PSS with other materials like poly(3,4-ethylenedioxythiophene) (PEDOT) have also been used to create nanofiber-based biosensors with entrapped GOx, offering higher sensitivity compared to simple films. nih.gov

Biorecognition ElementRole of PSSSensor ArchitectureTarget AnalyteReference
Horseradish Peroxidase (HRP)Electrostatic linker for layer-by-layer immobilizationHRP and PSS layers on ZnO nanorodsHydrogen Peroxide (H₂O₂)
Glucose Oxidase (GOx)Dopant in polymer film for enzyme entrapmentGOx entrapped in Polypyrrole-PSS filmGlucose chemicalpapers.comresearchgate.net
Horseradish Peroxidase (HRP)Premixed with HRP and mediator for multilayer assemblySelf-assembled HRP and Nile Blue premixed with PSSHydrogen Peroxide (H₂O₂) researchgate.net
Glucose Oxidase (GOx)Component of conducting polymer for enzyme entrapmentGOx entrapped in PEDOT:PSS nanofibersGlucose nih.gov
Antibodies (Anti-AFP)Dopant for macroporous polyaniline synthesis3D macroporous polyaniline doped with PSSAlpha-fetoprotein (AFP) mdpi.com

Design and Optimization of Amperometric and Potentiometric Sensors for Specific Detection

Microscopic and Imaging Techniques for Nanostructure Analysis

Microscopy is indispensable for visualizing the surface and morphology of PSS-based materials at the micro- and nanoscale. Techniques like Atomic Force Microscopy (AFM) and Electron Microscopy (SEM, TEM) provide direct evidence of film quality, self-assembly behavior, and the morphology of composite structures.

AFM is a powerful tool for characterizing the surface of PSS-modified materials in high resolution. It has been used to quantify the surface roughness and uniformity of PSS films grafted onto substrates like titanium, confirming that the films are smooth and cover the surface uniformly. nih.govacs.org When PSS was used to coat poly(vinylidene fluoride) (PVDF) membranes, AFM images showed that the surface became more irregular with some clusters compared to the pristine membrane. mdpi.com

AFM is also extensively used to study the self-assembly of PSS in polyelectrolyte multilayers (PEMs), typically formed by the layer-by-layer (LbL) adsorption of PSS with a polycation like poly(allylamine hydrochloride) (PAH). researchgate.netacs.org These studies reveal how factors such as ionic strength can influence the growth and topology of the films; for instance, higher ionic strength can lead to more inhomogeneous topology and higher roughness. beilstein-journals.org AFM force measurements can further probe the molecular-level interactions, measuring adhesion forces between the AFM tip and the PSS-coated surface, which can reveal details about the orientation of the polymer chains and the formation of polymer bridges. researchgate.netacs.org

System StudiedSubstrateKey AFM FindingReference
Grafted Poly(sodium styrene (B11656) sulfonate) (pNaSS) filmTitaniumThe film was smooth and uniformly covered the surface. nih.govacs.org
PSS/Poly(allylamine hydrochloride) (PAH) multilayersGoldAdhesion forces varied from 1 nN to 20 nN and increased with probe-sample contact time. PSS-capped films showed different adhesive features than PEI-capped films. researchgate.net
PSS coated PVDF membranePVDFThe PSS-coated surface becomes more irregular with some clusters compared to the unmodified membrane. mdpi.com
PSS/Poly(diallyldimethylammonium chloride) (PDADMAC) multilayersNot specifiedFilms built with high ionic strength solutions showed more inhomogeneous topology and higher roughness. beilstein-journals.org
Hydroxyapatite (B223615) nanorods with PSS templateNot applicableAFM investigation showed HAP nanorods with an average width and length of about 30 and 200 nm. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for determining the morphology of PSS-containing nanostructures and composites.

SEM provides information about the surface morphology. In studies of PAni/PSS composite deposits, SEM images clearly showed that the PSS concentration during synthesis influences the polymer's morphology, evolving from a smooth surface to one characterized by homogeneously distributed small pores. nih.gov In another study, SEM was used to observe the rod-like morphology of hydroxyapatite nanoparticles synthesized using a PSS template. nih.gov SEM imaging also confirmed the spherical morphology and size (4–6 μm) of hollow microcapsules constructed from PSS and PAH. rsc.org

TEM offers higher resolution to visualize the internal structure of nanomaterials. It has been used to characterize anionic spherical polyelectrolyte brushes made by grafting PSS from silica (B1680970) nanoparticles, showing the core-shell structure. doaj.orgexpresspolymlett.com TEM imaging of gold nanoparticles synthesized with a thiol-functionalized PSS revealed that the molecular weight of the PSS dictated the final morphology, leading to either polydisperse nanoparticles or unique core-shell flower-like shapes. acs.org For polyelectrolyte complexes formed between PSS and PDADMAC, TEM revealed irregularly shaped particles with sizes in the range of 100 to 200 nm. researchgate.net Often, these microscopy techniques are complemented by energy-dispersive X-ray spectroscopy (EDS or EDX) to perform elemental analysis and confirm the composition of the observed structures. nih.govmdpi.com

TechniqueMaterial SystemObserved MorphologyKey FindingReference
SEMPolyaniline/PSS composite depositsPorous, granularThe PSS concentration during formation dictates the surface morphology and porosity of the film. nih.gov
SEM & TEMPSS/PAH hollow microcapsulesSpherical, hollowConfirmed the hollow structure and size (4-6 μm) of the microcapsules. rsc.org
TEMAnionic spherical polyelectrolyte brushes (ASPB)Core-shellCharacterized the morphology of PSS grafted from the surface of SiO₂ nanoparticles. doaj.orgexpresspolymlett.com
TEMThiol-PolyNaSS-SH Gold ComplexesPolydisperse or Core-shell flower-likeThe molecular weight of the PSS-SH polymer determined the final shape of the gold nanostructures. acs.org
TEMPolyelectrolyte complexes (PDADMAC with PSS)Irregular shapesParticles had sizes in the range of 100 to 200 nm. researchgate.net
SEMBentonite/PSS composite hydrogelsNot specifiedUsed for morphological analysis of the composite material. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic makeup of molecules and predicting their chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to study silver-containing compounds. researchgate.netaps.org

Density Functional Theory (DFT) has become a primary tool for investigating the structural, electronic, and vibrational properties of materials like perchlorates. nih.gov Studies on silver(I) complexes, for instance, have successfully used DFT with a relativistic approach to describe their geometries. chalmers.se In complexes, the interaction between the silver ion and ligands can be meticulously analyzed. For example, in Ag-doped jamesonite, DFT calculations revealed that silver atoms form strong covalent bonds with sulfur atoms, significantly influencing the mineral's properties. mdpi.com

DFT is also employed to understand reactivity. Analysis of the density of states (DOS) can show how interactions between electrons are affected by external conditions like pressure. nih.gov For silver clusters, DFT calculations have been used to determine the most stable isomers, their binding energies, and potential growth patterns, which is crucial for understanding nanoparticle formation. researchgate.net While specific DFT studies focusing solely on the molecular orbitals of isolated AgClO₄ are less common due to its ionic nature, research on its complexes and related energetic salts provides a framework for understanding its reactivity. researchgate.net

Table 1: Selected DFT Calculation Results for Silver-Containing Systems

System DFT Method Key Findings Reference
Crystalline Ammonium (B1175870) Perchlorate (B79767) (AP) GGA/PBE Calculation of cell volumes, band gap, and vibrational frequencies under pressure. nih.gov
Ag-doped Jamesonite Dmol3/GGA-PBE Ag forms strong covalent bonds with S (Mulliken population > 0.40), enhancing collector adsorption. mdpi.com
[Ag(2-amino-3-methylpyridine)₂]NO₃ ZORA/BLYP/TZP Calculated geometries were in good agreement with X-ray crystal structures. chalmers.se

This table presents interactive data based on published research findings.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic data. These calculations have been used to determine the structures and bond dissociation energies of complex systems like scispace.comhelicene–silver perchlorate. researchgate.net In that study, calculations at the MP2(full)/6-31G* level were used to optimize geometries, while higher-level single-point calculations provided precise bond energies. researchgate.net

These methods are also fundamental in interpreting spectroscopic data. For instance, ab initio calculations have been instrumental in assigning vibrational frequencies observed in the spectra of silver-azide complexes. ibm.comdtic.mil Furthermore, a general scheme employing ab initio DFT has been developed to calculate the second-, third-, and fourth-order elastic constants for single crystals, including elemental silver, which demonstrates the power of these methods in predicting macroscopic properties from first principles. aps.org

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Sites

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic behavior of substances in different phases.

MD simulations are particularly insightful for studying ionic species in solution. First-principles MD simulations of Ag⁺ in hydrothermal solutions have shown that its hydration number decreases with increasing temperature and that the first hydration shell is highly flexible. researchgate.net Similarly, MD simulations of a single silver atom in water have provided evidence for a dipolar excitonic state, where the silver atom exhibits a significant dipole moment due to its interaction with the solvent. aps.org

A classic example of intermolecular interaction involving silver perchlorate is its complex with benzene (B151609). The enhanced solubility of AgClO₄ in benzene compared to alkanes is attributed to weak Lewis acid-base interactions between the Ag⁺ ion and the π-electron cloud of the benzene ring. brainly.com This interaction has been investigated using deuterium (B1214612) NMR spectroscopy and molecular dynamics simulations, which revealed that the benzene ring reorients rapidly about its six-fold axis within the complex. uoguelph.ca

Table 2: Summary of Molecular Dynamics and Interaction Studies

System Method Key Findings Reference
Benzene-Silver Perchlorate Deuterium NMR & Simulations Rapid reorientation of the benzene ring; detection of a phase transition at 303 K (±3 K). uoguelph.ca
Ag⁺ in Chloride Solutions First-Principles MD (FPMD) Hydration number of Ag⁺ decreases with temperature; AgCl₂⁻ and AgCl are the major chloro complexes. researchgate.net

This table presents interactive data based on published research findings.

Silver(I) ions are widely used in supramolecular chemistry due to their versatile coordination, which facilitates the self-assembly of complex architectures. scispace.com The reaction of silver perchlorate with various organic ligands can lead to diverse structures. For example, self-assembly with 1,2-bis[(2-pyrimidinyl)sulfanylmethyl]benzene results in a 2D lamellar network. nih.gov Similarly, reacting AgClO₄ with isomers of divinylbenzene (B73037) can produce discrete metallomacrocycles or one-dimensional polymeric chains, demonstrating that the silver-alkene interaction is a useful synthon for building supramolecular structures. scispace.com

Phase transitions in perchlorate-containing compounds are also a subject of computational and experimental study. A study of pyridin-2-ylmethanaminium perchlorate found a ferroelectric phase transition at 264.8 K, which was attributed to the ordering and disordering of the perchlorate anion. rsc.org Research on diglycine perchlorate also identified reversible, first-order solid-state phase transitions. researchgate.net Such transitions can be significant, as the phase change in a material like silver nitrate (B79036) has been shown to act as a trigger for chemical reactivity. ttu.edu

Understanding Intermolecular Interactions and Aggregation in Solution and Solid Phases

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. acs.org A QSPR model uses molecular descriptors, which are numerical values derived from the chemical structure, to predict a specific property (the endpoint). acs.org

While numerous QSPR studies have been conducted for various classes of compounds, such as predicting the refractive indices of polymers or modeling the activity of anticancer drugs, specific QSPR models for silver perchlorate are not widely reported in the literature. acs.orgresearchgate.net However, the methodology is broadly applicable. For an ionic compound like AgClO₄, descriptors could include ionic radius, charge, electronegativity, and quantum-chemical parameters calculated via DFT. These could potentially be used to build models predicting properties like solubility in different solvents, thermal stability, or lattice energy in coordination polymers. The development of such models would be valuable for designing new materials based on silver salts with tailored properties.

Prediction of Reactivity and Degradation Rates based on Molecular Descriptors

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity and degradation of the primary constituents of lithopone (B576373).

For the zinc sulfide (B99878) (ZnS) component, computational models have been developed to understand its photocatalytic degradation capabilities. DFT calculations can predict the adsorption behavior of molecules on the surface of ZnS nanoparticles. rsc.org This is crucial for applications in environmental remediation, such as the degradation of organic dyes. The interaction strength, preferred adsorption sites, and charge transfer pathways between the dye molecules and the ZnS surface can be simulated, providing insights into the stability of the dye-nanoparticle complex and the efficiency of the degradation process. rsc.org The size and morphology of ZnS nanostructures are critical factors determining their performance, with nanoparticles between 5 and 10 nm in diameter showing increased active sites and stronger CO₂ adsorption capabilities, leading to enhanced photocatalytic performance. rsc.org

Kinetic models for the oxidation of ZnS particles, particularly during roasting processes, have been developed using computational fluid dynamics (CFD). These models consider the conversion of ZnS to zinc oxide (ZnO) and can estimate reaction kinetics under various conditions. researchgate.net Such computational investigations are vital for optimizing industrial processes involving the thermal degradation of zinc sulfide.

Regarding the barium sulfate (B86663) (BaSO₄) component, computational models have been developed to study its deposition and decomposition. A detailed study using a Computational Fluid Dynamics (CFD) approach coupled with a kinetic model has been used to understand the dynamic behavior of barite (BaSO₄) deposition. frontiersin.org The decomposition of barium sulfate has also been investigated under non-isothermal conditions, with isoconversional methods used to determine the activation energy. researchgate.net The principal decomposition reaction is identified as BaSO₄(s) → BaO(s) + SO₂(g) + ½O₂(g). rsc.org Thermodynamic and kinetic data from these computational studies are presented in the table below.

ParameterValueReference
Barium Sulfate Decomposition
Activation Energy (Ea)575.3 ± 12.6 kJ mol⁻¹ rsc.org
Enthalpy of Decomposition (ΔH°D)588.3 ± 6.7 kJ mol⁻¹ rsc.org
Entropy of Decomposition (ΔS°D)257.3 ± 4.6 J K⁻¹(mol BaSO₄)⁻¹ rsc.org
Zinc Sulfide Oxidation
Reaction ModelTwo-phase model for fluidized bed researchgate.net
Temperature Range Studied800 - 910°C researchgate.net

Correlation of Structural Features with Desired Performance Characteristics in Materials

Computational studies have been pivotal in establishing correlations between the structural features of lithopone's components and their performance in various material applications.

The performance of lithopone as a white pigment is heavily dependent on the properties of its constituents, ZnS and BaSO₄. The particle size and the intimate mixing of these two components are crucial for the pigment's optical properties, such as hiding power and lightness. optica.orgvbtechno.ch The calcination process during lithopone production is necessary to increase the particle size of the initially colloidal precipitate to achieve optimum optical performance. optica.org The refractive index difference between the pigment particles and the polymer matrix they are dispersed in is a key factor for light scattering efficiency. tipure.com

For zinc sulfide, its performance in applications like solar cells and photocatalysis is directly linked to its structural and electronic properties. Computational simulations using the one-dimensional solar cell capacitance simulator (SCAPS-1D) have been employed to study the performance of CIGS-based solar cells with ZnS buffer layers. These studies investigate the effect of buffer layer thickness and doping on the power conversion efficiency. tku.edu.tw The electronic structure of ZnS, including its wide bandgap (3.3 to 3.8 eV), can be modeled to predict its photocatalytic activity. acs.org The presence of defects, such as zinc vacancies, can alter the optical response of the material, which can be investigated using first-principles calculations based on DFT. researchgate.net These calculations have shown that defects can introduce new absorption peaks in the visible range, affecting the material's photoluminescence. researchgate.net

In the case of barium sulfate, its role as a filler in polymer composites has been studied computationally. Computational fluid dynamic (CFD) simulations have been used to analyze the erosive wear rate of BaSO₄-filled glass fiber reinforced polymer composites. researchgate.net These studies help in understanding how the addition of BaSO₄ affects the mechanical properties of the composite material. Molecular dynamics simulations have also been used to study the interaction between scale inhibitors and barium sulfate surfaces, aiding in the design of more effective inhibitors for industrial applications. mdpi.com

Structural FeaturePerformance CharacteristicComputational MethodReference
Lithopone
Particle Size & DistributionHiding Power, LightnessMicroscopic Analysis optica.orgresearchgate.net
ZnS/BaSO₄ RatioPigment QualityChemical Analysis acs.org
Zinc Sulfide (ZnS)
Crystal Structure (Sphalerite vs. Wurtzite)Electronic & Optical PropertiesMolecular Dynamics (MD) Simulations
Nanoparticle SizePhotocatalytic Activity, CO₂ AdsorptionDensity Functional Theory (DFT) rsc.org
Buffer Layer Thickness in Solar CellsPower Conversion EfficiencySCAPS-1D Simulation tku.edu.tw
Point Defects (e.g., vacancies)Photoluminescence, Optical AbsorptionDensity Functional Theory (DFT) researchgate.net
Barium Sulfate (BaSO₄)
Filler Content in CompositesMechanical Properties (e.g., wear rate)Computational Fluid Dynamics (CFD) researchgate.net
Interaction with InhibitorsScale Inhibition EfficiencyMolecular Dynamics (MD) Simulations mdpi.com

Reaction Pathway and Transition State Analysis Using Computational Methods

Computational chemistry provides powerful tools for elucidating the complex reaction pathways and identifying the transition states of chemical processes involving the components of Einecs 234-680-7.

For zinc sulfide, computational methods have been employed to study its role in catalysis. The Artificial Force Induced Reaction (AFIR) method, for instance, is a powerful tool for exploring reaction mechanisms without the need for initial guess structures of transition states. acs.org This method can be applied to understand the catalytic cycles of complex reactions. Furthermore, DFT simulations are used to investigate the reaction pathways for the conversion of CO₂ into valuable chemicals using ZnS-based catalysts. rsc.org These studies provide insights into the mechanism of CO₂ conversion and help in the rational design of more efficient catalytic materials. rsc.orgresearchgate.net

The decomposition of barium sulfate has also been a subject of theoretical investigation. The mechanism of its thermal decomposition by elemental sulfur has been studied under non-isothermal conditions. By using isoconversional methods, the activation energy can be determined, and the mechanism model of the decomposition can be confirmed. researchgate.net Studies have also focused on the kinetics and thermodynamics of the decomposition of barium sulfate single crystals, identifying the principal decomposition reaction and measuring the enthalpy and entropy of activation. rsc.orgescholarship.org

A summary of computational methods and their applications in studying reaction pathways is provided in the table below.

CompoundProcess StudiedComputational MethodKey FindingsReference
Zinc Sulfide (ZnS) Catalytic CO₂ ConversionDensity Functional Theory (DFT)Elucidation of reaction pathways and mechanisms for designing efficient catalysts. rsc.orgresearchgate.net
Zinc Sulfide (ZnS) General Catalytic ReactionsArtificial Force Induced Reaction (AFIR)Systematic exploration of reaction mechanisms and identification of transition states. acs.org
Barium Sulfate (BaSO₄) Thermal Decomposition with SulfurIsoconversional MethodsDetermination of activation energy and reaction model (Jander D3 spherical symmetry). researchgate.net
Barium Sulfate (BaSO₄) Thermal DecompositionTorsion-Effusion/Langmuir Techniques & Mass SpectrometryIdentification of the main decomposition reaction and its thermodynamic and kinetic parameters. rsc.orgescholarship.org

Table of Compound Names

EINECS NumberCommon Name/SynonymIUPAC Name
234-680-7Barium zinc sulfideBarium zinc sulfide
Lithopone
215-222-5Zinc sulfideZinc sulfide
231-784-4Barium sulfateBarium sulfate
Barite
215-138-9Zinc oxideZinc oxide
244-214-4Barium sulfideBarium sulfide
Barium oxideBarium oxide
Sulfur dioxideSulfur dioxide
OxygenOxygen

Advanced Materials Science and Engineering Applications

Supramolecular Chemistry and Self-Assembly Phenomena

The amphiphilic nature of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, with its distinct polar head and nonpolar tails, makes it an ideal candidate for studies in supramolecular chemistry. The self-assembly of such molecules is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide groups, van der Waals forces between the long alkyl chains, and hydrophobic/hydrophilic interactions.

Formation of Hierarchical Nanostructures and Self-Assembled Monolayers (SAMs)

It is anticipated that N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide can self-assemble into a variety of hierarchical nanostructures in different solvents. In aqueous environments, the hydrophobic myristyl chains would likely aggregate to minimize contact with water, while the hydrophilic linker would be exposed to the solvent, potentially forming micelles, vesicles, or nanotubes. In nonpolar organic solvents, inverse structures could be formed. The hydrogen bonding capabilities of the amide groups are expected to play a crucial role in directing the formation of well-ordered, one-dimensional structures like fibers and ribbons. acs.org

The ability of long-chain amides to form stable, ordered structures extends to interfaces. It is plausible that N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide could form self-assembled monolayers (SAMs) on various substrates. acs.org On a hydrophilic surface like mica or silicon oxide, the molecule could orient itself with the polar head group attached to the surface and the hydrophobic tails extending outwards. Conversely, on a hydrophobic surface like graphite, the opposite orientation would be favored. The packing and ordering of these SAMs would be influenced by the length of the alkyl chains and the flexibility of the linker. The formation of well-ordered SAMs is critical for applications in surface modification, providing controlled wettability, adhesion, and biocompatibility.

Investigation of Liquid Crystalline Behavior and Phase Transitions

The combination of rigid amide groups capable of forming strong hydrogen bonds and flexible long alkyl chains suggests that N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide could exhibit thermotropic liquid crystalline behavior. tandfonline.comtandfonline.com In such phases, the molecules possess a degree of orientational order, similar to a crystal, but can flow like a liquid. The formation of liquid crystalline phases is often driven by the temperature-dependent balance between the enthalpic stabilization from intermolecular interactions and the entropic drive towards disorder.

For analogous compounds, different liquid crystalline phases, such as nematic and smectic phases, have been observed. tandfonline.com The specific phase and the transition temperatures would depend on the molecular geometry, the strength of the hydrogen bonds, and the length of the alkyl chains. The presence of the flexible iminobis(ethyleneiminoethylene) linker could lead to more complex phase behaviors, including the formation of bent-core or bolaamphiphilic liquid crystals. The study of these phase transitions, for instance using differential scanning calorimetry (DSC) and polarized optical microscopy (POM), would be essential to characterize the material's properties. The ability to form hydrogen-bonded liquid crystal complexes could also be explored, potentially leading to materials with tunable mesophase ranges. google.com

Polymer Chemistry and Polymerization Reactions

The bifunctional nature of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, with reactive amine groups in its linker, opens up possibilities for its use as a monomer in polymer synthesis.

Incorporation of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide into Polymeric Backbones for Functional Materials

The primary amine groups in the linker of the molecule can react with suitable comonomers, such as diacyl chlorides or diisocyanates, through polycondensation reactions to form polyamides or polyureas, respectively. The resulting polymers would have the long myristamide side chains pendant from the main polymer backbone. These long aliphatic chains could act as internal plasticizers, potentially leading to polymers with increased flexibility and lower glass transition temperatures. acs.org

Furthermore, the presence of these long side chains could induce microphase separation, where the hydrophobic alkyl chains aggregate into domains within the more polar polymer matrix. This can lead to the formation of thermoplastic elastomers, materials that combine the processability of thermoplastics with the elasticity of elastomers. The specific properties of these polymers would be tunable by varying the comonomer and the polymerization conditions. researchgate.net

Potential Polymer Type Comonomer Key Feature Potential Application
PolyamideDiacyl ChlorideFlexible, potentially elastomericSpecialty films, coatings
PolyureaDiisocyanateStrong hydrogen bonding, toughHigh-performance fibers, adhesives
PolyimideDianhydrideHigh thermal stabilityAdvanced composites, electronics

Development of Stimuli-Responsive Polymers and Advanced Polymeric Composites

Polymers incorporating N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide could be designed to be stimuli-responsive. The amine groups in the linker are pH-sensitive; at low pH, they would be protonated, leading to a change in the polymer's conformation and solubility. This could be exploited to create pH-responsive drug delivery systems or sensors. rsc.orgnih.gov

The long fatty acid chains are known to undergo a solid-liquid phase transition at a specific temperature. nih.gov If the concentration of the side chains is high enough, this could impart thermoresponsive properties to the polymer, where the material's properties change abruptly at the melting temperature of the myristyl chains. This could be utilized in applications such as thermally triggered release systems or smart surfaces with tunable wettability.

Moreover, the self-assembly properties of the bismyristamide moiety could be used to create highly ordered domains within a polymer matrix, leading to advanced polymeric composites. For instance, if the side chains crystallize, they could act as reinforcing fillers, improving the mechanical properties of the polymer. The incorporation of such a molecule could also be used to modify the surface of other polymers, for example, by blending it to create a surface with specific repellent properties. google.com

Surface Chemistry and Interfacial Engineering

The amphiphilic character of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide makes it a prime candidate for applications in surface and interfacial engineering. Its ability to self-assemble at interfaces can be harnessed to modify the properties of surfaces in a controlled manner.

By forming a self-assembled monolayer on a material, the surface properties can be dramatically altered. For instance, a surface coated with a SAM of this molecule could exhibit increased hydrophobicity due to the exposed myristyl chains. This could be useful for creating water-repellent coatings. The nature of the linker, with its amine groups, also offers handles for further chemical modification. For example, other molecules could be grafted onto the SAM to introduce specific functionalities, such as biocompatibility or specific binding sites for sensors. doi.org

At the interface between two immiscible liquids, such as oil and water, N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide would act as a surfactant, reducing the interfacial tension and stabilizing emulsions. The specific architecture of the molecule, with two alkyl chains and a flexible linker, could lead to the formation of stable and well-defined interfacial films, which could be of interest for microencapsulation and the creation of novel soft materials. The interfacial behavior of similar long-chain amides has been shown to be complex, with the potential for forming highly organized two-dimensional structures. nih.gov

Interface Potential Behavior Application
Solid-AirFormation of a hydrophobic SAMWater-repellent coatings
Solid-LiquidControlled surface wettability, functionalizationBiocompatible surfaces, sensors
Liquid-LiquidEmulsion stabilization, interfacial film formationMicroencapsulation, food processing

Biochemical and Biophysical Interactions in Model Systems Excluding Clinical/toxicological Studies

Fundamental Interactions with Model Biological Membranes

The interaction of a chemical compound with biological membranes is a critical aspect of its biophysical profile. Such studies often use synthetic lipid bilayers as models for cell membranes.

No research data were found on the permeation of Einecs 234-680-7, or its constituent ions, across synthetic lipid bilayers. Studies of this nature would typically involve measuring the flux of the substance across a well-defined model membrane to determine its permeability coefficient. Such data would provide insights into the likelihood of the compound passively crossing cellular barriers.

Permeation Studies Across Synthetic Lipid Bilayers

Mechanistic Studies of Protein and Peptide Interactions

The adsorption of proteins and peptides onto the surface of a material is a key determinant of its biological reactivity. This "protein corona" can influence subsequent cellular interactions.

No studies have been published detailing the binding affinity of proteins to the surface of this compound or the conformational changes that may be induced. Research in this area would involve techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to quantify binding constants. Circular Dichroism (CD) spectroscopy would be used to analyze changes in the secondary and tertiary structure of model proteins like albumin or fibrinogen upon adsorption.

While general studies on titanium alloys show that surface properties influence protein adsorption, no specific data for Fe2Ti is available. d-nb.infonih.gov

The potential for this compound to modulate enzyme activity through non-covalent interactions has not been investigated. Such studies would typically involve incubating specific enzymes with the compound and measuring their catalytic activity. For metallic alloys, it has been noted that released ions can sometimes interact with active sites or allosteric sites of enzymes, leading to inhibition or, more rarely, activation. nih.govfrontiersin.org However, no such data exists for Fe2Ti.

Binding Affinity and Conformational Changes Induced in Model Proteins

Interactions with Nucleic Acids

The interaction of a compound with nucleic acids is a critical area of study, particularly for assessing genotoxic potential.

No data is available from studies investigating the direct interaction of the this compound alloy with nucleic acids such as DNA or RNA. Research in this field would use methods like UV-Vis spectroscopy, fluorescence quenching assays with intercalating dyes, or electrophoretic mobility shift assays to determine if the compound or its ions can bind to, cleave, or alter the conformation of nucleic acids. While some studies have examined DNA damage in the context of ion release from other titanium alloys, this has not been explored for Fe2Ti. researchgate.netnih.gov

Compound Names Table

EINECS NumberCommon Name/FormulaIUPAC Name
234-680-7Iron-Titanium Alloy (Fe2Ti)iron;titanium

Binding Modes to DNA/RNA and Resultant Structural Perturbations

Hoechst 33258 primarily binds to the minor groove of double-stranded DNA (dsDNA). wikipedia.orgaatbio.com This interaction is characterized by a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T). wikipedia.orgaatbio.com The optimal binding site is a sequence of three consecutive A-T base pairs (AAA/TTT). aatbio.commdpi.com The binding of Hoechst 33258 to the minor groove of B-DNA is a high-affinity interaction. aatbio.commdpi.com

The interaction of Hoechst 33258 with DNA is multifaceted and can be categorized into two primary modes:

High-Affinity Binding: This mode occurs at low dye-to-DNA phosphate (B84403) ratios and is characterized by the specific binding of the dye to the AT-rich regions of the DNA minor groove. mdpi.comnih.gov This binding is stabilized by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonds between the dye molecule and the nucleotides in the minor groove. sci.am Nuclear Magnetic Resonance (NMR) studies have shown that each benzimidazole (B57391) group of the dye molecule interacts with two AT pairs. sci.am A significant feature of this binding mode is a substantial increase in the fluorescence quantum yield of the dye. nih.govscirp.org

Low-Affinity Binding: At higher dye concentrations, a lower affinity, non-specific interaction with the DNA sugar-phosphate backbone becomes more prominent. aatbio.commdpi.com This mode is primarily electrostatic in nature. sci.am

While Hoechst 33258 shows a strong preference for dsDNA, it can bind to other nucleic acids, though with significantly lower fluorescence enhancement. wikipedia.org Its fluorescence is about half as much when bound to single-stranded DNA compared to dsDNA. promega.com The binding to RNA is generally weak and results in minimal fluorescence. promega.com

Binding ModeTargetAffinity (Kd)Key Characteristics
High-AffinityAT-rich minor groove of dsDNA1–10 nMSpecific interaction, significant fluorescence enhancement. aatbio.commdpi.com
Low-AffinityDNA sugar-phosphate backbone~1000 nMNonspecific, electrostatic interaction. aatbio.commdpi.com

Influence on Nucleic Acid Stability and Conformation in Vitro

The binding of Hoechst 33258 to the minor groove of DNA has a stabilizing effect on the double helix. scirp.org This stabilization is a consequence of the non-covalent interactions that hold the dye within the groove, effectively increasing the melting temperature (Tm) of the DNA. The extent of stabilization is dependent on the AT content of the DNA sequence.

Studies have shown that Hoechst 33258 can stabilize even altered DNA structures, such as those containing O6-ethyl-G-C base pairs. scirp.org The dye binds in the minor groove of the B-structure of these modified oligonucleotides, indicating its robust interaction with the DNA backbone. scirp.org

In contrast to its interaction with dsDNA, the binding to single-stranded DNA or RNA does not lead to significant structural stabilization. promega.com The conformation of plasmid DNA (supercoiled, relaxed, circular, or linear) can also influence the binding efficiency of Hoechst 33258. promega.com

Nucleic Acid TypeEffect of Hoechst 33258 BindingReference
dsDNA (AT-rich)Stabilization of the double helix, increased melting temperature. scirp.org
ssDNAMinimal stabilization, lower fluorescence enhancement. promega.com
RNAWeak interaction, negligible fluorescence and stabilization. promega.com

Cell-Based Model System Investigations (Focus on Mechanistic Probes)

Interaction with Subcellular Components and Organelles in Research Cell Lines

Hoechst 33258 is cell-permeable, allowing it to enter living cells and stain their DNA. wikipedia.orglumiprobe.com Its primary localization within the cell is the nucleus, where it binds to the chromosomal DNA. lumiprobe.cominterchim.fr This property makes it an excellent nuclear counterstain in fluorescence microscopy, allowing for the visualization of nuclear morphology, such as condensed pycnotic nuclei in apoptotic cells. lumiprobe.cominterchim.fr

Upon binding to nuclear DNA, Hoechst 33258 exhibits a bright blue fluorescence with an emission maximum around 461 nm when excited by ultraviolet light (~350 nm). wikipedia.orglumiprobe.com While the dye preferentially stains the nucleus, it has also been used to detect mitochondrial DNA. scirp.org The fluorescence intensity of the dye can be influenced by the pH of the cellular environment, with increased intensity at higher pH. wikipedia.orgmedchemexpress.com

Exposure of cells stained with Hoechst 33258 to UV light can lead to photoconversion of the dye into a species that emits green fluorescence. mdpi.comresearchgate.net This phenomenon needs to be considered in co-localization studies with green fluorescent proteins to avoid misinterpretation of results. researchgate.net

Utilization as Mechanistic Probes to Understand Cellular Processes

The specific DNA-binding properties of Hoechst 33258 have been leveraged to develop sophisticated probes for investigating various cellular processes.

Cell Cycle Analysis: Hoechst 33258 is used in conjunction with bromodeoxyuridine (BrdU) to study cell cycle progression. lumiprobe.com BrdU, a thymidine (B127349) analog, gets incorporated into newly synthesized DNA during cell division. The presence of BrdU in the DNA deforms the minor groove, which quenches the fluorescence of Hoechst 33258. lumiprobe.com This quenching allows for the differentiation and quantification of cells in different phases of the cell cycle.

Apoptosis Detection: The dye is widely used to identify apoptotic cells. lumiprobe.cominterchim.fr In apoptotic cells, the chromatin condenses and the nuclei become fragmented. Staining with Hoechst 33258 reveals these characteristic changes, allowing for the identification and quantification of apoptotic cells. interchim.fr

Stem Cell Sorting: Hematopoietic and embryonic stem cells can effectively efflux Hoechst 33258. wikipedia.org This property is utilized in flow cytometry to isolate these cells as a "side population" that exhibits low fluorescence. wikipedia.org

Targeted Probes and Sensors: The Hoechst 33258 molecule can be chemically modified to create targeted probes. aatbio.commdpi.com Its phenolic group allows for the attachment of other molecules. aatbio.commdpi.com For example:

Protein Localization: A conjugate of Hoechst and trimethoprim (B1683648) has been used to control the localization of a fusion protein within the nucleus. The Hoechst moiety anchors the complex to DNA, while trimethoprim binds to its target protein. mdpi.comresearchgate.net

Probing the Nuclear Environment: Hoechst 33258 has been linked to a phosphorescent ruthenium complex to create a sensor for monitoring oxygen levels inside the nucleus. mdpi.comresearchgate.net

Nuclear Proteomics: A chloroacetyl group conjugated to Hoechst 33258 acts as a probe to react with proteins in the immediate vicinity of the dye's binding site on the DNA. These modified proteins can then be isolated and identified. researchgate.net

ApplicationMechanismReference
Cell Cycle AnalysisFluorescence quenching by BrdU incorporated into DNA. lumiprobe.com
Apoptosis DetectionVisualization of condensed and fragmented nuclei. lumiprobe.cominterchim.fr
Stem Cell SortingIdentification of "side population" cells that efflux the dye. wikipedia.org
Targeted ProbesConjugation to other molecules to target them to the nucleus. mdpi.comresearchgate.net

Table of Compound Names

EINECS NumberCommon Name
234-680-7Hoechst 33258
bisBenzimide H 33258

Future Research Directions and Emerging Paradigms in N,n Iminobis Ethyleneiminoethylene Bismyristamide Research

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

The traditional, experience-driven approach to designing new molecules is being revolutionized by data-driven methods. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for de novo molecular design, offering an accelerated path to discovering novel compounds with optimized properties. mdpi.comacs.org In the context of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, these computational techniques can navigate the vast chemical space to generate new molecular structures based on this foundational scaffold.

This table illustrates potential novel compounds generated by an AI model tasked with optimizing specific properties based on the N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide scaffold.

Generated Compound ID Proposed Structural Modification Predicted Property Improvement Potential Application Area
NNIB-AI-001 Replacement of myristoyl groups with stearoyl groupsIncreased melting point and thermal stabilityHigh-temperature phase change materials
NNIB-AI-002 Introduction of hydroxyl groups on the ethylene (B1197577) linkersEnhanced hydrophilicity and biocompatibilityTissue engineering scaffolds
NNIB-AI-003 Substitution with perfluorinated alkyl chainsOleophobicity and enhanced surface activityAdvanced surfactants and coatings
NNIB-AI-004 Addition of a terminal thiol groupGold surface binding capabilityNanomaterial functionalization

High-Throughput Screening Methodologies for Discovery of Novel Applications

Miniaturized HTS assays, often conducted in 96-well plates, can be employed to screen for a variety of properties simultaneously. mdpi.com For example, a screening campaign could assess the critical micelle concentration (CMC), emulsification efficiency, or the ability to form stable nanostructures for drug encapsulation. acs.orgchemrxiv.org Such techniques greatly accelerate the identification of lead compounds for more detailed investigation, bridging the gap between computational design and practical application. acs.org

Table 2: Illustrative High-Throughput Screening Campaign Results

This table shows hypothetical results from an HTS campaign testing a library of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide derivatives for surfactant and biological activity.

Compound ID Assay Type Result (Relative to Parent Compound) Identified "Hit" for
NNIB-AI-001Critical Micelle Concentration (CMC)Lower CMCEnhanced surfactant efficiency
NNIB-AI-002Cell Viability (HeLa)Higher ViabilityImproved biocompatibility
NNIB-AI-003Oil/Water Emulsion StabilityIncreased StabilityHigh-performance emulsifiers
NNIB-AI-004Antimicrobial Activity (E. coli)Zone of Inhibition DetectedPotential antimicrobial applications

Development of Advanced Methodologies for Real-Time Environmental Monitoring

As with any synthetic compound intended for industrial or commercial use, understanding its environmental fate and persistence is crucial. The development of advanced, real-time monitoring systems is essential for ensuring environmental stewardship. digi.com For a complex organic molecule like N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, this requires sophisticated analytical techniques capable of detecting low concentrations in various environmental matrices. dataparc.com

The Internet of Things (IoT) is enabling a new generation of environmental sensors that can provide continuous, real-time data. digi.comresearchgate.net Research could focus on developing selective sensors, potentially based on molecularly imprinted polymers or electrochemical principles, that can specifically detect this compound or its degradation products in water or soil. These sensors could be integrated into an IoT network for wide-area monitoring of industrial sites or waste streams. digi.com Furthermore, advanced chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS) can be optimized for high-sensitivity laboratory analysis to validate field sensor data and study degradation pathways. nih.gov

Table 3: Comparison of Potential Environmental Monitoring Techniques

This table compares different analytical methods that could be developed for monitoring N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide in the environment.

Methodology Principle Potential Advantages Potential Challenges
IoT-Enabled Electrochemical Sensors Redox reaction at a functionalized electrodeReal-time data, low cost, field-deployable. digi.comSelectivity in complex matrices, potential for fouling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by massHigh sensitivity and specificity for volatile derivatives. zwinsoft.comRequires derivatization for non-volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity, detection by massHigh sensitivity for parent compound, no derivatization needed. nih.govHigher cost, primarily lab-based.
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational spectroscopy of molecules on a nanostructured surfaceHigh sensitivity, potential for in-situ measurements.Signal consistency, substrate preparation.

Exploration of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide in Bio-inspired Materials and Nanotechnology

Nature provides a rich blueprint for the design of advanced materials with hierarchical structures and remarkable properties. researchgate.net The field of bio-inspired materials seeks to mimic these natural design principles. researchgate.net Long-chain fatty acid amides, the class to which N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide belongs, are found in nature and exhibit significant biological activities and self-assembly properties. oup.comnih.gov

The unique structure of N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide, with its multiple hydrogen bond donors and acceptors and its long alkyl chains, makes it a promising candidate for creating self-assembling nanomaterials. ontosight.airesearchgate.net Research could explore its ability to form nanotubes, vesicles, or fibrous structures in solution, which could serve as scaffolds for tissue engineering or as nanocarriers for drug delivery. ontosight.ai The fatty acid chains could act as capping agents in the synthesis of metallic nanoparticles, controlling their size and stability while providing a biocompatible surface. frontiersin.org By mimicking natural biomineralization processes, this molecule could be used as an organic template to direct the growth of inorganic crystals, leading to novel hybrid materials with tailored properties. researchgate.net

Table 4: Potential Applications in Bio-inspired Materials and Nanotechnology

This table outlines prospective applications for N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide based on its molecular structure and the principles of materials science.

Application Area Underlying Principle Specific Function of the Compound
Drug Delivery Systems Self-assembly of amphiphilic molecules into nanocarriers. ontosight.aiForms micelles or vesicles to encapsulate hydrophobic drugs.
Tissue Engineering Creation of biocompatible scaffolds that mimic the extracellular matrix. ontosight.aiSelf-assembles into a fibrous hydrogel network for cell culture.
Nanoparticle Synthesis Use of organic molecules to control the growth and stabilize nanoparticles. frontiersin.orgActs as a capping and stabilizing agent for metal or metal oxide nanoparticles.
Bio-inspired Mineralization Templating the growth of inorganic materials with organic molecules. researchgate.netDirects the oriented crystallization of calcium phosphate (B84403) for bone-like composites.

Promotion of Interdisciplinary Approaches and International Collaborative Research Initiatives

The complexity of modern chemical research necessitates collaboration across diverse scientific disciplines and geographical boundaries. rsc.orgrsc.org Advancing the understanding and application of a multifaceted molecule like N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide is a prime example of where such collaboration is essential. Progress will depend on integrating expertise from synthetic organic chemistry, computational science, materials science, environmental science, and biology.

Q & A

Q. How can novel analytical frameworks be developed for studying this compound in complex matrices?

  • Methodological Answer :

Apply machine learning (e.g., random forests) to predict matrix effects.

Validate with spiked recovery experiments (e.g., 80–120% recovery thresholds).

Publish code and datasets in open repositories (e.g., Zenodo) for community validation .

Key Considerations for Advanced Studies

  • Ethical Compliance : For studies involving human/animal data, submit protocols to institutional review boards (IRBs) and include informed consent documentation .
  • Data Transparency : Share raw data in repositories like Figshare or Dryad with DOIs for citation .
  • Peer Review Preparation : Anticipate critiques on statistical power and confounding variables; address these proactively in the discussion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.